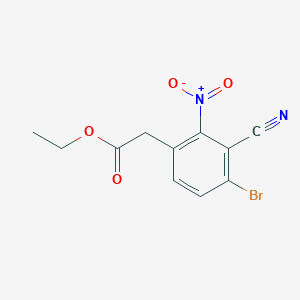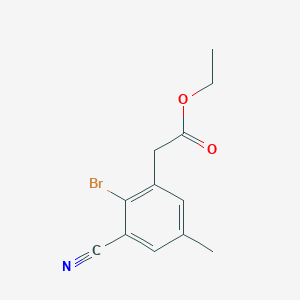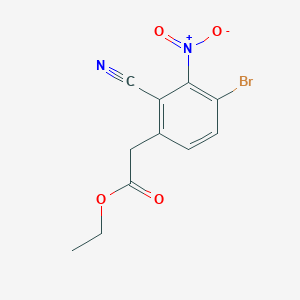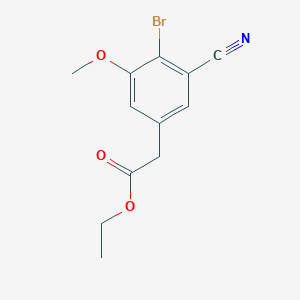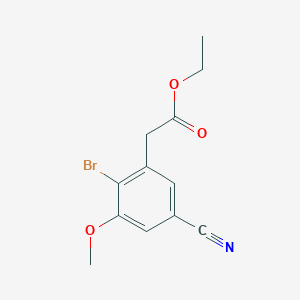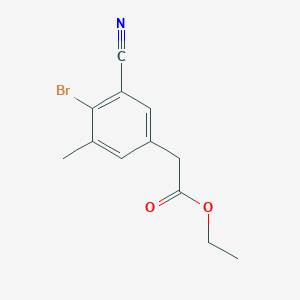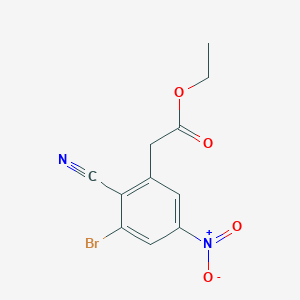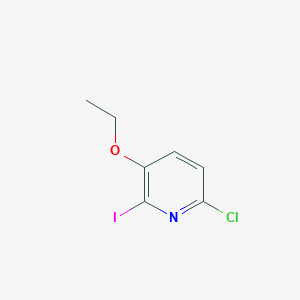
6-Chloro-3-ethoxy-2-iodopyridine
Descripción general
Descripción
6-Chloro-3-ethoxy-2-iodopyridine is a chemical compound with the molecular formula C7H7ClINO . It has an average mass of 283.494 Da and a mono-isotopic mass of 282.926086 Da .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-ethoxy-2-iodopyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom at the 6th position, an ethoxy group at the 3rd position, and an iodine atom at the 2nd position .Aplicaciones Científicas De Investigación
Chemical Rearrangements in Aminations
- Halopyridines, including derivatives similar to 6-Chloro-3-ethoxy-2-iodopyridine, undergo unique rearrangements during aminations, involving pyridyne intermediates. These reactions can lead to the formation of amino derivatives of pyridines, which are of interest in various chemical syntheses (Pieterse & Hertog, 2010).
Synthesis of Pentasubstituted Pyridines
- Halogen-rich intermediates like 6-Chloro-3-ethoxy-2-iodopyridine are used to synthesize pentasubstituted pyridines, which have applications in medicinal chemistry research. These compounds are synthesized using halogen dance reactions and can be further modified for a variety of chemical manipulations (Wu et al., 2022).
NMR Spectra Studies in Substituted Compounds
- The synthesis of compounds with structures related to 6-Chloro-3-ethoxy-2-iodopyridine enables the study of NMR spectra in substituted aminoiodoacridines. Such studies are crucial for understanding electron distribution in complex molecules, which is valuable in the field of chemical analysis and molecular design (Martin & Kelly, 1979).
Study of Molecular Disorder in Crystals
- The structural analysis of molecules like 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, which are structurally similar to 6-Chloro-3-ethoxy-2-iodopyridine, provides insights into molecular disorder in crystalline structures. This research is significant in the field of crystallography and materials science (Hanuza et al., 1997).
Formation of Halogen Bonding in Crystal Packing
- Compounds similar to 6-Chloro-3-ethoxy-2-iodopyridine are used to form halogen bonding in the crystal packing of halobismuthates. This research contributes to the understanding of halogen bonding in crystal engineering, which is important in the design of new materials (Gorokh et al., 2019).
Selective Functionalization in Organic Synthesis
- The selective functionalization of halopyridines, including compounds akin to 6-Chloro-3-ethoxy-2-iodopyridine, is explored for creating diverse chemical structures. This is crucial in synthetic organic chemistry for developing new pharmaceuticals and other complex organic compounds (Bobbio & Schlosser, 2001).
Mecanismo De Acción
Target of Action
6-Chloro-3-ethoxy-2-iodopyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-3-ethoxy-2-iodopyridine are primarily related to the formation of carbon–carbon bonds . The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key method for creating these bonds .
Pharmacokinetics
Its adme properties would likely be influenced by factors such as its molecular weight, and its chemical structure .
Result of Action
The result of the action of 6-Chloro-3-ethoxy-2-iodopyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The action of 6-Chloro-3-ethoxy-2-iodopyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can perform effectively under a wide range of conditions.
Propiedades
IUPAC Name |
6-chloro-3-ethoxy-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQUNDZYQGNOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-ethoxy-2-iodopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







